molecular formula C18H13ClFNO3S B606833 (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B606833
M. Wt: 377.8 g/mol
InChI Key: IAASQMCXDRISAV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CU CPT 4a is a potent and highly selective inhibitor of Toll-like receptor 3 (TLR3) . TLR3 is a key player in the innate immune response, recognizing double-stranded RNA (dsRNA) and triggering a signaling cascade that leads to the production of inflammatory cytokines .

Mode of Action

CU CPT 4a interacts with TLR3 by competing with dsRNA for binding . This interaction inhibits the formation of the TLR3/dsRNA complex, thereby suppressing the downstream signaling pathways mediated by this complex .

Biochemical Pathways

The primary biochemical pathway affected by CU CPT 4a is the TLR3 signaling pathway. By inhibiting the formation of the TLR3/dsRNA complex, CU CPT 4a suppresses the downstream signaling pathways mediated by this complex . This results in the inhibition of the production of inflammatory cytokines such as TNF-α and IL-1β .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

The inhibition of TLR3 signaling by CU CPT 4a leads to a reduction in the production of inflammatory cytokines . This can have a significant impact on the cellular environment, potentially reducing inflammation and immune responses. In addition, CU CPT 4a has been shown to reduce the mortality of crypt cells in mice and alleviate gastrointestinal syndrome .

Action Environment

The action of CU CPT 4a can be influenced by various environmental factors. For instance, the presence of dsRNA, which CU CPT 4a competes with for binding to TLR3, can affect the efficacy of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CU CPT 4a involves the reaction of 3-chloro-6-fluorobenzo[b]thiophene-2-carbaldehyde with ®-3-phenyl-2-(hydroxyimino)propanoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of CU CPT 4a follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

CU CPT 4a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and fluoro substituents on the benzo[b]thiophene ring . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of CU CPT 4a .

Properties

IUPAC Name

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAASQMCXDRISAV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336697
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279713-77-7
Record name N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?

A1: CU CPT 4a is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When CU CPT 4a was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.

Q2: How does the effect of CU CPT 4a on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?

A2: While CU CPT 4a was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with CU CPT 4a alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.

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